molecular formula C22H20N4O5S B12200364 2-(4-methoxyphenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide

2-(4-methoxyphenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B12200364
M. Wt: 452.5 g/mol
InChI Key: VMTOAIBIZNOMFB-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic compound that features a combination of methoxyphenyl, oxadiazole, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as 4-methoxyphenol, which is then reacted with other reagents to form the final product. The reaction conditions often include the use of solvents like dichloromethane, catalysts such as triethylamine, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound is studied for its potential as a bioactive molecule, including its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenoxy)-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide: shares similarities with other compounds containing methoxyphenyl, oxadiazole, and thiazole moieties.

    This compound: is unique due to its specific combination of functional groups and the resulting biological activity.

Uniqueness

The uniqueness of this compound lies in its ability to interact with multiple molecular targets, making it a versatile compound for various applications. Its specific structure allows for unique interactions that are not observed with other similar compounds .

Properties

Molecular Formula

C22H20N4O5S

Molecular Weight

452.5 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C22H20N4O5S/c1-13-19(21-25-20(26-31-21)14-4-6-15(28-2)7-5-14)32-22(23-13)24-18(27)12-30-17-10-8-16(29-3)9-11-17/h4-11H,12H2,1-3H3,(H,23,24,27)

InChI Key

VMTOAIBIZNOMFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)COC2=CC=C(C=C2)OC)C3=NC(=NO3)C4=CC=C(C=C4)OC

Origin of Product

United States

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